4,5-Dichloro-2-methylphenylboronic acid

Vue d'ensemble

Description

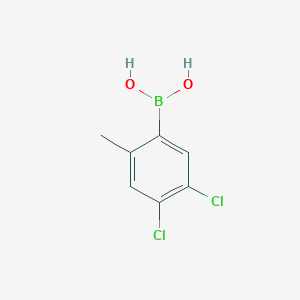

4,5-Dichloro-2-methylphenylboronic acid: is an organoboron compound with the molecular formula C7H7BCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4,5-dichloro-2-methylphenyl halides using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, solvents, and purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Dichloro-2-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Pd(PPh3)4, K2CO3, and toluene or ethanol as the solvent.

Oxidation: H2O2 or NaBO3 in aqueous or organic solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or KOH.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

4,5-Dichloro-2-methylphenylboronic acid is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds between aryl and vinyl halides with boronic acids. The compound's ability to form stable complexes with palladium catalysts enhances its effectiveness in synthesizing complex organic molecules, which are essential in pharmaceutical development.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids |

| Applications | Synthesis of pharmaceuticals, agrochemicals, and advanced materials |

Drug Development

Targeting Enzymes and Receptors

The compound's unique structure allows it to form stable complexes with various biomolecules, making it valuable in designing new drugs. It has been particularly noted for its potential in targeting specific enzymes or receptors involved in disease processes.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties by inhibiting specific cancer-related enzymes. This highlights its potential as a lead compound in drug discovery.

Material Science

Synthesis of Boron-Containing Polymers

In material science, this compound is employed to synthesize boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in electronics and nanotechnology.

| Property | Impact |

|---|---|

| Thermal Stability | Improves performance of materials under high-temperature conditions |

| Mechanical Strength | Increases durability of polymers used in various applications |

Bioconjugation

Development of Biosensors

The compound facilitates bioconjugation techniques that are essential for attaching biomolecules to surfaces or other molecules. This property is particularly useful in developing biosensors and diagnostic tools.

Example: Glucose Sensors

Research has shown that incorporating this compound into glucose sensors enhances their sensitivity and selectivity, making them more effective for clinical diagnostics.

Environmental Chemistry

Pollutant Detection Sensors

In environmental chemistry, this boronic acid derivative plays a role in developing sensors for detecting pollutants. Its ability to form complexes with various environmental contaminants allows industries to monitor and reduce their environmental impact effectively.

| Application Area | Functionality |

|---|---|

| Environmental Monitoring | Detection of pollutants in water and air |

| Industrial Applications | Helps industries comply with environmental regulations |

Mécanisme D'action

The mechanism of action of 4,5-Dichloro-2-methylphenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Phenylboronic acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.

4-Methoxyphenylboronic acid: A boronic acid with a methoxy group at the 4 position of the phenyl ring.

2,4-Dichloro-5-methylphenylboronic acid: A similar compound with chlorine atoms at the 2 and 4 positions and a methyl group at the 5 position.

Uniqueness: 4,5-Dichloro-2-methylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of chlorine atoms and a methyl group can affect the electronic properties of the compound, making it distinct from other boronic acids .

Activité Biologique

4,5-Dichloro-2-methylphenylboronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a boronic acid functional group, which allows it to participate in various biochemical interactions. The presence of dichloro and methyl substituents on the phenyl ring enhances its reactivity and potential applications in drug design and synthesis.

- Molecular Formula : C7H7BCl2O2

- Molecular Weight : 204.85 g/mol

- Structure : The compound features a boron atom bonded to a hydroxyl group and an aromatic ring with two chlorine atoms at positions 4 and 5, and a methyl group at position 2.

Mechanisms of Biological Activity

Boronic acids, including this compound, are known to interact with biological targets through reversible covalent bonding. This property allows them to modulate enzyme activity and influence various cellular processes. The mechanisms include:

- Enzyme Inhibition : Boronic acids can selectively inhibit enzymes by forming stable complexes with active site residues.

- Receptor Modulation : They can act as ligands for various receptors, influencing signaling pathways.

Biological Applications

Research indicates that this compound has potential applications in the development of therapeutic agents. Some of the notable areas include:

- Cancer Therapy : Studies suggest its role in the synthesis of g-secretase inhibitors, which are important in the treatment of Alzheimer's disease.

- Antimicrobial Activity : The compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Enzyme Inhibitors : It is used in synthesizing molecules that inhibit enzymes involved in critical biological pathways.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-2-methylphenylboronic acid | C7H8BClO | Contains one chlorine atom; less reactive |

| 3,4-Dichlorophenylboronic acid | C7H6BCl2O | Different substitution pattern; varied reactivity |

| Phenylboronic acid | C6H7BO2 | Lacks halogen substituents; more basic properties |

The presence of two chlorine atoms enhances the electrophilicity of this compound compared to its analogs, making it particularly useful in cross-coupling reactions and other synthetic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acids, including this compound:

- Study on Enzyme Inhibition : Research demonstrated that boronic acids can effectively inhibit serine proteases by forming stable complexes with their active sites. For instance, a study highlighted the use of boronic acids as inhibitors for enzymes involved in cancer progression .

- Synthesis of Therapeutic Agents : In medicinal chemistry, compounds like this compound have been synthesized as part of drug discovery programs targeting diseases such as diabetes and cancer .

- Cross-Coupling Reactions : The compound has been utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules that exhibit biological activity.

Propriétés

IUPAC Name |

(4,5-dichloro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJTUVOHTOREJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.